Product packaging for Chiglitazar sodium(Cat. No.:CAS No. 1959588-75-0)

Chiglitazar sodium

Cat. No.: B11935768
CAS No.: 1959588-75-0
M. Wt: 594.6 g/mol
InChI Key: RMVIEXHXRDCWBT-UHFFFAOYSA-M
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Description

Chiglitazar sodium is a useful research compound. Its molecular formula is C36H28FN2NaO4 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H28FN2NaO4 B11935768 Chiglitazar sodium CAS No. 1959588-75-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1959588-75-0

Molecular Formula

C36H28FN2NaO4

Molecular Weight

594.6 g/mol

IUPAC Name

sodium 3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate

InChI

InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1

InChI Key

RMVIEXHXRDCWBT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+]

Origin of Product

United States

Contextualizing Carfloglitazar Sodium Within Peroxisome Proliferator Activated Receptor Ppar Agonist Research

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that are crucial in the regulation of glucose and lipid metabolism. patsnap.com There are three main subtypes of PPARs: alpha (α), gamma (γ), and delta (δ), each playing distinct but complementary roles in metabolic homeostasis. patsnap.com

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the increased oxidation of fatty acids, thereby lowering triglyceride levels. patsnap.com

PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin (B600854) sensitivity, and glucose uptake. patsnap.com

PPARδ is expressed ubiquitously and is involved in fatty acid oxidation and improving lipid profiles. patsnap.com

Historically, research into PPAR agonists led to the development of subtype-selective drugs. For instance, fibrates are selective PPARα agonists used to treat dyslipidemia, while thiazolidinediones (TZDs) are selective PPARγ agonists for type 2 diabetes. However, these selective agonists have been associated with certain limitations and side effects. The concept of a pan-PPAR agonist, a single compound that can activate all three PPAR subtypes, arose from the desire to achieve a more comprehensive and balanced regulation of metabolic processes, potentially offering broader therapeutic benefits with an improved safety profile. patsnap.com

Carfloglitazar sodium represents a significant advancement in this area. It is a configuration-restricted pan-PPAR agonist that moderately activates all three subtypes. ozmosi.com This multi-targeted approach is believed to provide a more holistic correction of metabolic dysregulation compared to agents that target only a single PPAR subtype. patsnap.com

Overview of Its Emergence As a Pan Ppar Agonist in Metabolic Research

Chemical Scaffolding and Analogues in PPAR Agonist Design

The design of Carfloglitazar sodium is rooted in the strategic effort to create a PPAR pan-agonist that could modulate all three PPAR isoforms (α, γ, and δ) simultaneously. smolecule.comresearchgate.net This approach aims to provide a more comprehensive regulation of glucose and lipid metabolism compared to single-subtype agonists. researchgate.net A key driver in its development was the need to move away from the chemical scaffolds of earlier drugs, particularly the thiazolidinediones (TZDs), to avoid their associated side effects. smolecule.comnih.gov

Carfloglitazar is built on a non-thiazolidinedione (non-TZD) backbone, a deliberate choice to mitigate the risks observed with TZD-class drugs. nih.gov The core structure is based on an L-Tyrosine scaffold. researchgate.netmedkoo.com This scaffold features a central phenyl ring, an acidic head, and a tail, which is a common pharmacophore for PPAR agonists. researchgate.net A defining feature of Carfloglitazar's structure is the incorporation of a carbazole (B46965) moiety. researchgate.netmdpi.com Carbazole-containing compounds have been a subject of interest in medicinal chemistry for their diverse biological activities, and in this context, they form a versatile scaffold for developing agents involved in metabolic pathways. researchgate.netmdpi.com

The general pharmacophore for this class of compounds, sometimes referred to as 'glitazars', consists of:

An acidic moiety (in this case, derived from the amino acid).

A central phenyl ring.

An aromatic tail connected via an aliphatic linker.

A bulky group attached to the amino group of the tyrosine base. researchgate.net

Research into analogues has explored modifications of this basic structure. For instance, studies on related compounds have investigated the introduction of different heterocyclic scaffolds to identify novel PPAR ligands. researchgate.netnih.gov The development of (S)-3-(4-(2-(9H-carbazol-9-yl)-ethoxy)phenyl)-2-ethoxypropanoic acid, a compound with a similar carbazole feature, demonstrated dual activity on PPARα and PPARγ, highlighting the importance of this scaffold in achieving multi-subtype engagement. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Carfloglitazar Sodium

The structure-activity relationship (SAR) of Carfloglitazar sodium explains how its specific chemical architecture results in its unique activity profile as a PPAR pan-agonist. The molecule's design balances features that allow it to interact with all three PPAR subtypes, albeit with different levels of activation. researchgate.netnih.gov It is described as a full agonist of PPARγ and a partial agonist of PPARα and PPARβ/δ. nih.govresearchgate.net

The affinity and selectivity of Carfloglitazar sodium for the different PPAR subtypes are determined by its distinct molecular structure, which allows it to fit within the ligand-binding pockets of PPARα, γ, and δ. It activates these receptors with a balanced but varied potency.

The half-maximal effective concentrations (EC50) for Carfloglitazar are:

PPARα: 1.2 μM medchemexpress.com

PPARγ: 0.08 μM medchemexpress.com

PPARδ: 1.7 μM medchemexpress.com

This data indicates that Carfloglitazar is most potent at the PPARγ receptor, which aligns with its function as an insulin sensitizer. nih.gov Its activity at PPARα is weaker but still significant, contributing to its effects on lipid metabolism. nih.govmedchemexpress.com The activity at PPARδ is the most modest of the three. medchemexpress.com

Molecular dynamics simulations have corroborated these experimental findings. Binding energy analysis showed that the binding favorability of Carfloglitazar follows the order of PPARγ > PPARα > PPARβ, which matches the experimentally determined EC50 values. nih.gov This differential affinity is crucial to its function, providing strong insulin sensitization through PPARγ without the excessive adipogenic effects that can result from overactivation. In comparative studies, Carfloglitazar demonstrated weaker PPARγ activating activity than rosiglitazone but stronger than pioglitazone. medchemexpress.com Conversely, its PPARα activation is more potent than that of rosiglitazone, pioglitazone, or the selective PPARα agonist WY14643. medchemexpress.com

PPAR SubtypeEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7

Research on Synthetic Pathways and Structural Modifications

The synthesis of Carfloglitazar sodium is a multi-step process that begins with commercially available starting materials. The general synthetic route involves the coupling of specific aromatic compounds and fatty acid derivatives. smolecule.com Key steps utilize coupling agents to facilitate the formation of the core molecular structure, followed by purification steps like crystallization or chromatography to achieve the high purity required for a pharmaceutical agent. smolecule.com While specific, detailed industrial synthesis protocols are proprietary, the chemical literature points to the use of organic solvents, catalysts, and carefully controlled temperatures to ensure high yields.

Research into structural modifications has been a key part of the development process for Carfloglitazar and related PPAR agonists. The goal of such research is often to fine-tune the activity profile, improve potency, or enhance pharmacokinetic properties. For example, the synthesis of various heterocyclic scaffolds has been explored to identify novel PPAR ligands. researchgate.netnih.gov

Studies have also been conducted on structural analogues. One such analogue, used as an internal standard in analytical studies, differs from Carfloglitazar by only a single fluorine atom, indicating that modifications to the fluorobenzoyl portion of the molecule have been investigated. ingentaconnect.com Other research has focused on synthesizing N-Boc-L-tyrosine-based analogues, exploring changes to the core amino acid scaffold. researchgate.net These explorations into structural modifications are crucial for understanding the SAR and for the potential development of next-generation PPAR agonists. nih.gov

Molecular and Cellular Pharmacology of Carfloglitazar Sodium

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Profile

Carfloglitazar sodium functions as a pan-agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ. patsnap.com This multi-targeted approach allows for a broad regulation of genes involved in glucose and lipid metabolism. researchgate.net The compound exhibits a balanced but varied potency across the three isoforms. sciengine.com

PPAR IsoformEC50 (μM)
PPARα1.2
PPARγ0.08
PPARδ1.7
EC50 values represent the concentration of Carfloglitazar sodium required to elicit a half-maximal response for each PPAR isoform. medchemexpress.com

PPARα Activation Mechanisms

Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and brown adipose tissue, PPARα is a key regulator of lipid metabolism. nih.govmdpi.com Activation of PPARα by Carfloglitazar sodium enhances the oxidation of fatty acids. patsnap.com This is achieved by upregulating the expression of genes involved in fatty acid transport and breakdown. biopharma.news In comparative studies, Carfloglitazar has demonstrated more potent activation of PPARα than the selective PPARα agonist WY14643. medchemexpress.commedchemexpress.com This activation contributes to the reduction of triglyceride levels. patsnap.com

PPARγ Activation Mechanisms

PPARγ is predominantly found in adipose tissue and is a critical regulator of glucose homeostasis and insulin (B600854) sensitivity. patsnap.comnih.gov Carfloglitazar sodium's activation of PPARγ is considered moderate and is weaker than that of rosiglitazone (B1679542) but stronger than pioglitazone (B448). medchemexpress.commedchemexpress.com A key feature of Carfloglitazar's mechanism is its ability to inhibit the CDK5-mediated phosphorylation of PPARγ. This selective gene expression modulation enhances insulin sensitization. The activation of PPARγ by Carfloglitazar promotes the uptake and utilization of glucose in peripheral tissues, thereby contributing to lower blood glucose levels. patsnap.com

PPARδ Activation Mechanisms

PPARδ is expressed across a wide range of tissues, including skeletal muscle, adipose tissue, and the liver. patsnap.com Its activation is associated with increased fatty acid oxidation and energy expenditure. patsnap.com By activating PPARδ, Carfloglitazar sodium further contributes to improved lipid metabolism and enhanced insulin sensitivity. patsnap.com

Ligand-Receptor Interactions and Nuclear Translocation

The therapeutic effects of Carfloglitazar sodium are initiated by its binding to PPARs, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. researchgate.netnih.gov

Co-agonist Binding and Conformational Changes

Upon binding, Carfloglitazar sodium induces a conformational change in the PPAR. This binding is a crucial step that allows the receptor to interact with other proteins. In the absence of a ligand, the PPAR/RXR heterodimer is associated with corepressor complexes, which suppress gene transcription. researchgate.net The binding of an agonist like Carfloglitazar leads to the dissociation of these corepressors and the recruitment of coactivator proteins. researchgate.net This entire complex then modulates the transcription of target genes.

Retinoid X Receptor (RXR) Heterodimerization

All three PPAR isoforms function by forming a heterodimer with the Retinoid X Receptor (RXR). nih.govmedchemexpress.com This PPAR-RXR heterodimer is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov The binding of this complex to PPREs initiates the transcription of genes involved in various metabolic processes, including insulin sensitization and inflammation. nih.govresearchgate.net The RXR heterodimers can be classified as permissive, meaning they can be activated by an RXR agonist, an agonist of the partner nuclear receptor, or both. frontiersin.org The PPAR/RXR heterodimer falls into this permissive category. frontiersin.org

Transcriptional Regulation of Metabolic Genes and Pathways

Carfloglitazar sodium exerts its therapeutic effects by acting as a ligand-activated transcription factor, binding to and activating all three PPAR subtypes: PPARα, PPARγ, and PPARδ. researchgate.net This balanced activation allows for a broad-spectrum regulation of genes integral to insulin sensitization, fatty acid metabolism, and glucose control.

Regulation of Genes Involved in Insulin Sensitization

A key feature of Carfloglitazar sodium's mechanism is its ability to enhance insulin sensitivity. This is achieved through the transcriptional regulation of several key genes. Activation of PPARγ, a primary regulator of glucose metabolism, leads to increased expression of genes that promote insulin signaling. frontiersin.org Notably, Carfloglitazar sodium has been shown to inhibit the CDK5-mediated phosphorylation of PPARγ. This selective modulation is thought to enhance insulin sensitization while mitigating some of the adipogenic side effects associated with earlier generations of PPARγ agonists. By controlling the expression of factors like adiponectin, resistin, and TNF-α, PPARγ activation by Carfloglitazar sodium contributes to an improved insulin response. frontiersin.org

Modulation of Fatty Acid Oxidation and Lipid Utilization Pathways

Carfloglitazar sodium significantly influences lipid metabolism by activating PPARα and PPARδ, which are crucial for fatty acid oxidation and utilization. researchgate.net PPARα activation upregulates genes involved in the uptake, esterification, and trafficking of fatty acids within cells. researchgate.net This includes genes encoding for enzymes essential for the β-oxidation pathway, the primary process for breaking down fatty acids to produce energy. aocs.orgnih.gov

The process of fatty acid oxidation involves several key steps, including the conversion of fatty acids to fatty acyl-CoA and their transport into the mitochondria via the carnitine shuttle system. aocs.orglibretexts.org Carfloglitazar sodium, through PPAR activation, is expected to enhance the expression of genes encoding for proteins involved in this transport, such as carnitine palmitoyltransferase 1 (CPT1). mdpi.com Inside the mitochondria, a series of enzymatic reactions breaks down fatty acyl-CoA into acetyl-CoA, which can then enter the citric acid cycle for energy production. aocs.org

The table below summarizes key enzymes and transporters involved in fatty acid oxidation that are transcriptionally regulated by PPARs.

Enzyme/TransporterFunctionReference
Acyl-CoA Synthetase (ACS)Converts fatty acids into fatty acyl-CoA. mdpi.com
Carnitine Palmitoyltransferase 1 (CPT1)Transports fatty acyl-CoA into the mitochondria. mdpi.com
Acyl-CoA DehydrogenaseFirst enzyme in the β-oxidation cycle. aocs.org
Enoyl-CoA HydrataseSecond enzyme in the β-oxidation cycle. aocs.org
Hydroxyacyl-CoA DehydrogenaseThird enzyme in the β-oxidation cycle. aocs.org
Ketoacyl-CoA ThiolaseFinal enzyme in the β-oxidation cycle, producing acetyl-CoA. aocs.org

Influence on Glucose Homeostasis-Related Gene Expression

The maintenance of glucose homeostasis is a critical aspect of Carfloglitazar sodium's therapeutic profile. nih.gov Its influence extends to the transcriptional control of genes that regulate glucose production, uptake, and utilization. Through PPARγ activation, Carfloglitazar sodium can modulate the expression of glucose transporters, such as GLUT4, in adipose tissue and muscle, thereby enhancing glucose uptake from the bloodstream. frontiersin.orge-dmj.org

Cellular Signaling Cascade Modulation

Beyond its direct effects on gene transcription, Carfloglitazar sodium also modulates key intracellular signaling pathways that are pivotal in metabolic regulation.

Effects on Akt Phosphorylation Pathways

The PI3K/Akt signaling pathway is a central node in insulin signaling and plays a crucial role in glucose metabolism. researchgate.net Akt, also known as protein kinase B, is a serine/threonine kinase that, upon activation by phosphorylation, mediates many of insulin's downstream effects. researchgate.netnih.gov Activated Akt promotes glucose uptake, glycogen (B147801) synthesis, and protein synthesis, while inhibiting gluconeogenesis and lipolysis. researchgate.netmdpi.com

Impact on Other Intracellular Signaling Pathways in Preclinical Contexts

In preclinical settings, the effects of PPAR agonists like Carfloglitazar sodium have been shown to intersect with other important signaling pathways. For instance, the activation of PPARs can influence the activity of the AMP-activated protein kinase (AMPK) pathway. mdpi.com AMPK is a critical energy sensor in cells that, when activated, promotes catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes.

Additionally, there is evidence of crosstalk between PPAR signaling and other pathways such as the MAPK pathways (p38/MAPK, ERK/MAPK, JNK/MAPK) and the mTOR pathway, which are involved in cell growth, proliferation, and metabolism. mdpi.comnih.gov The intricate interplay between these signaling networks underscores the multifaceted mechanism of action of Carfloglitazar sodium in restoring metabolic balance.

Pre Clinical Investigations and Translational Research Paradigms

In Vitro Pharmacological Characterization

In vitro studies are fundamental in elucidating the direct molecular and cellular effects of a compound. For Carfloglitazar sodium, these assays have been crucial in defining its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Carfloglitazar sodium is identified as a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), meaning it can activate all three PPAR isoforms: α, γ, and δ. frontiersin.org Transactivation assays are used to quantify the potency of a compound in activating these receptors. Such studies have shown that Carfloglitazar sodium activates PPARα, PPARγ, and PPARδ with varying potencies. nih.gov

The half-maximal effective concentrations (EC₅₀), a measure of potency, have been determined in cell-based assays. One set of in vitro experiments reported EC₅₀ values of 1.2 μM for PPARα, 0.08 μM for PPARγ, and 1.7 μM for PPARδ. nih.gov These values indicate that while it is a pan-agonist, it has the highest potency for the PPARγ subtype. nih.gov Comparative studies have shown that Carfloglitazar sodium's PPARγ activating activity is stronger than that of pioglitazone (B448) but weaker than rosiglitazone (B1679542). nih.govnih.gov In terms of PPARα activation, it is more potent than pioglitazone, rosiglitazone, and the selective PPARα agonist WY14643. nih.govnih.gov

Table 1: In Vitro PPAR Activation Profile of Carfloglitazar Sodium

Receptor IsoformEC₅₀ (μM)
PPARα1.2 nih.gov
PPARγ0.08 nih.gov
PPARδ1.7 nih.gov

As a PPAR pan-agonist, Carfloglitazar sodium functions as a nuclear transcription factor modulator. Upon binding to and activating PPARs, it influences the transcription of a wide array of genes involved in critical metabolic pathways, particularly those related to glucose and lipid metabolism. The activation of PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their expression. nih.gov

Studies have shown that Carfloglitazar sodium upregulates the expression of genes that are downstream targets of PPARα and/or PPARδ, which are involved in lipid metabolism and thermogenesis. nih.govmedkoo.com For example, in studies with MSG obese rats, Carfloglitazar sodium, unlike rosiglitazone, significantly increased the mRNA expression of PPARα and its target genes in the liver, including CPT1, BIFEZ, ACO, and CYP4A10. nih.govnih.gov This modulation of gene expression is central to its therapeutic effects on dyslipidemia and insulin (B600854) resistance. Furthermore, it has been noted that the compound prevents the phosphorylation of PPARγ, which selectively alters gene expression associated with insulin sensitization.

The functional consequences of receptor activation and gene expression changes have been observed in various isolated cell lines. In vitro experiments demonstrate that Carfloglitazar sodium regulates adipocyte differentiation, a key process in fat storage and energy metabolism. nih.gov Like other PPARγ agonists, it promotes the differentiation of adipocytes. nih.govnih.gov

Its mechanism also involves suppressing pro-inflammatory pathways, which contributes to improved metabolic health. medkoo.com In vitro assays using THP-1 monocytes showed that Carfloglitazar sodium significantly reduced cell migration activated by MCP-1 and decreased the gene expression of inflammatory markers like TNF-α and MCP-1. researchgate.net Furthermore, it has been shown to reduce the proliferation of TGF-β-induced human skin fibroblasts and liver stellate cells, key cell types involved in fibrosis, and to decrease the expression of fibrotic genes such as α-SMA and CTGF. researchgate.net These cellular effects underscore its potential to influence glucose homeostasis, lipid metabolism, and inflammatory responses directly at the cellular level.

Cellular Gene Expression Profiling

Animal Model Studies of Carfloglitazar Sodium

Following in vitro characterization, the efficacy of Carfloglitazar sodium has been evaluated in several animal models that mimic human metabolic diseases.

Carfloglitazar sodium has been studied in multiple rodent models of insulin resistance and dyslipidemia. In monosodium L-glutamate (MSG)-induced obese rats, a model for insulin resistance, the compound improved both insulin and glucose tolerance. nih.gov It successfully decreased plasma insulin levels, increased the insulin sensitivity index, and lowered the HOMA index. nih.govnih.gov Euglycemic-hyperinsulinemic clamp studies, a gold standard for assessing insulin sensitivity, confirmed that Carfloglitazar sodium increased the glucose infusion rate in these rats. nih.govnih.gov

Significant effects on lipid profiles were also observed. In MSG obese rats, Carfloglitazar sodium reduced plasma levels of triglycerides (TG), total cholesterol (TCHO), and non-esterified fatty acids (NEFA). nih.govnih.gov

Further studies in diabetic animal models like db/db mice and KKAy mice corroborated these findings. nih.gov In both models, Carfloglitazar sodium significantly lowered blood glucose levels and plasma insulin concentrations. nih.gov In db/db mice, it also improved glucose tolerance. nih.gov Notably, compared to the PPARγ-selective agonist rosiglitazone, Carfloglitazar sodium demonstrated a comparable blood glucose-lowering effect but did not cause a significant increase in body weight in KKAy mice and resulted in less of an increase in fat pad weight in db/db mice. nih.govmedkoo.com

Table 2: Summary of Carfloglitazar Sodium Effects in Animal Models of Insulin Resistance and Dyslipidemia

Animal ModelKey FindingsReference(s)
MSG Obese Rats Improved insulin & glucose tolerance; Decreased plasma insulin, TG, TCHO, NEFA. nih.govnih.gov
db/db Mice Lowered blood glucose & plasma insulin; Improved glucose tolerance. frontiersin.orgnih.gov
KKAy Mice Lowered blood glucose; No significant body weight increase compared to rosiglitazone. nih.gov

The potential of Carfloglitazar sodium to treat non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), has been explored in relevant animal models. These models are designed to replicate the key pathological features of the human disease, including fat accumulation in the liver (steatosis), inflammation, and scarring (fibrosis).

In a methionine- and choline-deficient (MCD) diet model, which induces steatohepatitis, Carfloglitazar sodium was shown to alleviate liver steatosis and inflammation. researchgate.net The compound has also been tested in chemically-induced liver fibrosis models. In a carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice, Carfloglitazar sodium demonstrated an ability to reduce inflammatory activity and the area of tissue fibrosis. researchgate.netgoogle.com Similar ameliorative effects on liver inflammation and fibrosis were observed in a combined high-fat diet (HFD) plus CCl₄ model. researchgate.net

In MSG obese rats, Carfloglitazar sodium treatment led to reduced lipid accumulation and fibrosis in the islets of the pancreas and lowered hepatic triglyceride and total cholesterol content. nih.govnih.gov These findings from various preclinical models suggest that by targeting multiple pathogenic factors—steatosis, inflammation, and fibrosis—Carfloglitazar sodium may hold therapeutic potential for complex liver diseases like NASH. researchgate.net

Biomarker Discovery and Validation in Pre-clinical Research

Application of -Omics Technologies (Genomic, Proteomic, Metabolomic) in Pre-clinical Contexts

The pre-clinical assessment of Carfloglitazar sodium has been enhanced through the application of various -omics technologies, providing a deeper understanding of its molecular mechanisms of action. These technologies, including genomics, proteomics, and metabolomics, have been instrumental in elucidating the compound's effects on gene expression, protein profiles, and metabolic pathways in various in vitro and in vivo models.

Genomic Investigations

Genomic studies have been crucial in defining Carfloglitazar sodium as a peroxisome proliferator-activated receptor (PPAR) pan-agonist. These investigations have demonstrated its ability to modulate the expression of a wide array of genes involved in glucose and lipid metabolism, as well as energy homeostasis.

Pre-clinical research has shown that Carfloglitazar sodium treatment leads to differential gene expression profiles in key metabolic tissues such as adipose tissue and skeletal muscle. nih.gov As a PPAR pan-agonist, it activates all three PPAR subtypes (α, γ, and δ), thereby regulating their downstream target genes. patsnap.com

Key research findings from genomic studies include:

Upregulation of Metabolic Genes: In various cell models, Carfloglitazar sodium has been observed to upregulate the expression of genes that are downstream targets of PPARα and PPARδ. These genes are critically involved in lipid metabolism and thermogenesis. patsnap.comresearchgate.net

Preferential Gene Regulation: Studies comparing Carfloglitazar sodium to other thiazolidinediones (TZDs) like rosiglitazone and pioglitazone have revealed a preferential regulation of specific genes. For instance, Carfloglitazar sodium induces a significantly greater expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4) in different cell models. nih.govresearchgate.net This differential regulation is linked to the compound's unique interaction with PPARγ and its ability to inhibit the phosphorylation of this receptor at serine 273. nih.gov

In Vivo Gene Expression: In diabetic mouse models (KKAy), oral administration of Carfloglitazar sodium has been shown to modulate the expression of several genes in abdominal fat, liver, and skeletal muscle. researchgate.net

The following table summarizes some of the key genes that have been investigated in pre-clinical studies of Carfloglitazar sodium.

GeneFunctionTissue/ModelObserved EffectReference
ANGPTL4 Regulation of lipid metabolismHuman preadipocyte cellsUpregulation nih.govresearchgate.net
PDK4 Regulation of glucose metabolismHuman preadipocyte cellsUpregulation nih.govresearchgate.net
UCP-1 ThermogenesisAdipose and skeletal tissueUpregulation nih.gov
CD36 Fatty acid uptakeHuman hepatic cellsUpregulation researchgate.net
LIPE Hormone-sensitive lipaseHuman hepatic cellsUpregulation researchgate.net

This table is generated based on available data from pre-clinical studies. The list is not exhaustive and represents key findings.

Proteomic Analyses

While comprehensive pre-clinical proteomic data for Carfloglitazar sodium is not extensively available in the public domain, clinical studies have provided insights into the proteins that are potentially modulated by this compound. A proteomics profiling study in patients with type 2 diabetes treated with Chiglitazar (the active moiety of Carfloglitazar sodium) identified several circulating proteins whose levels were altered. nih.govresearchgate.net

These findings from clinical research can guide future pre-clinical proteomic investigations to confirm these effects in animal models and to further elucidate the underlying mechanisms. Potential protein targets for pre-clinical investigation inferred from clinical data include:

Apolipoproteins: APOA1 and APOA2, which are key components of high-density lipoprotein (HDL) and play a role in reverse cholesterol transport. nih.gov

Complement System Proteins: C8G, C2, and CFD, which are involved in the innate immune system and inflammatory processes. nih.gov

Inflammatory Markers: S100A8, a protein associated with inflammation. nih.gov

Further pre-clinical proteomics studies, for instance using mass spectrometry-based techniques in animal models of metabolic disease, are warranted to create a detailed map of the protein expression changes induced by Carfloglitazar sodium. Such studies would be invaluable in identifying novel biomarkers of efficacy and in providing a more complete picture of the drug's mechanism of action at the protein level.

Metabolomic and Lipidomic Footprinting

Metabolomic and lipidomic analyses have provided significant insights into the metabolic shifts induced by Carfloglitazar sodium in pre-clinical models. An integrated metabolomics and lipidomics study in a rat model of sepsis-induced acute lung injury (SALI) demonstrated the profound impact of Chiglitazar on metabolic pathways. researchgate.net

The key findings from this pre-clinical metabolomic research include:

Restoration of NAD+: The study highlighted that Chiglitazar pretreatment significantly restored the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.netplos.org

Modulation of Lipid Metabolism: Chiglitazar was found to improve dysregulated lipid metabolism by increasing the synthesis of triglycerides and reducing the accumulation of fatty acids. researchgate.netplos.org

The following table summarizes the key metabolic changes observed in the pre-clinical study of Chiglitazar in a rat model of SALI.

Metabolite/Metabolic PathwayOrgan/TissueAnimal ModelObserved Effect with Carfloglitazar SodiumReference
Overall Metabolome Lung TissueRat (Sepsis-induced acute lung injury)Shifted towards the metabolic profile of the control group researchgate.net
Kynurenine–Nicotinamide Pathway Lung TissueRat (Sepsis-induced acute lung injury)Reprogrammed, leading to restoration of NAD+ researchgate.net
Triglycerides Lung TissueRat (Sepsis-induced acute lung injury)Synthesis enhanced researchgate.netplos.org
Fatty Acids Lung TissueRat (Sepsis-induced acute lung injury)Accumulation suppressed researchgate.netplos.org

This table is based on findings from a specific pre-clinical model and highlights the potential of metabolomics to uncover the systemic effects of Carfloglitazar sodium.

Research Methodologies and Analytical Approaches for Carfloglitazar Sodium

Spectroscopic and Chromatographic Methods for Compound Characterization

The characterization of a pharmaceutical compound like Carfloglitazar sodium relies on a suite of analytical techniques to confirm its identity, purity, and stability. Spectroscopic and chromatographic methods are central to this process.

Spectroscopic Methods , such as Ultraviolet-Visible (UV-Vis) spectroscopy, are routinely used for the quantitative determination of pharmaceutical compounds. researchgate.net This method is based on the principle that the molecule absorbs light at a specific wavelength (λ-max). For a compound like Carfloglitazar, which contains chromophoric groups like benzene (B151609) rings and a carbazole (B46965) moiety, UV-Vis spectroscopy would be employed to determine its concentration in solution during various stages of development and for quality control of the final product. researchgate.net

Chromatographic Methods are essential for separating the active pharmaceutical ingredient (API) from any impurities or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis. researchgate.net It separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The separated compound is then detected, often by a UV detector, producing a chromatogram where the retention time is characteristic of the compound. For Carfloglitazar sodium, RP-HPLC (Reverse Phase-HPLC) methods would be developed and validated according to ICH guidelines to quantify the drug in bulk and formulation, ensuring its purity. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable method for the identification and quantification of APIs and their impurities. researchgate.net

These analytical methods are validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure they are reliable for their intended purpose. researchgate.net

In Vitro Assay Development for PPAR Ligand Screening

To determine the biological activity of Carfloglitazar sodium as a PPAR agonist, a series of in vitro assays are employed. These assays are designed to measure the compound's ability to bind to and activate the three PPAR isoforms (α, γ, and δ).

Transactivation Assays are a primary tool for screening PPAR ligands. These cell-based assays measure the extent to which a compound can activate a PPAR-regulated reporter gene. The results are typically expressed as an EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response. Carfloglitazar was identified as a configuration-restricted non-Thiazolidinedione (TZD) class PPAR pan-agonist with moderate and balanced trans-activities across all three isotypes. sciengine.com The development of Carfloglitazar sodium was guided by these assays, which confirmed its potent and balanced activation of all three PPAR isoforms. smolecule.com

Table 1: In Vitro Transactivation of PPAR Isoforms by Carfloglitazar

PPAR Isoform EC₅₀ (nM)
PPAR-α 1200
PPAR-γ 80
PPAR-δ 1700

EC₅₀ values represent the concentration required for 50% of maximal activation in a transactivation assay. Data sourced from medchemexpress.com.

Other in vitro studies have been conducted to explore the effects of Carfloglitazar beyond direct receptor activation. These include:

Monocyte Activation and Migration Assays: To investigate its anti-inflammatory potential, studies showed that Carfloglitazar significantly reduced the migration of MCP-1 activated THP-1 monocytes. researchgate.net Furthermore, cells treated with the compound showed reduced gene expression of inflammatory markers like TNF-α and MCP-1. researchgate.net

Cell Proliferation Assays: To assess its anti-fibrotic potential, Carfloglitazar was shown to dramatically reduce the cell proliferation of human skin fibroblasts and liver stellate cells that were stimulated with TGF-β. researchgate.net

Advanced Imaging Techniques in Pre-clinical Studies

Advanced imaging techniques are critical in pre-clinical and clinical research to non-invasively assess the therapeutic effects of a drug on organ systems. For Carfloglitazar, which targets metabolic diseases often associated with liver complications like Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), imaging provides direct evidence of efficacy. researchgate.netaasld.org

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This is a highly accurate and quantitative imaging biomarker used to measure the fraction of fat within liver tissue. In a phase 2 clinical trial (the CINAR study), MRI-PDFF was a key endpoint to evaluate the effect of Carfloglitazar on liver steatosis (fatty liver). aasld.orgpatsnap.com The study found that treatment with Carfloglitazar resulted in significant and dose-dependent reductions in liver fat content compared to placebo. aasld.orgpatsnap.com

FibroScan® (Transient Elastography): This non-invasive technique measures liver stiffness, which is an indicator of fibrosis (scarring). It was used in clinical studies to monitor changes in liver health in response to Carfloglitazar treatment. aasld.orgbiopharma.news While not always reaching statistical significance in shorter-term studies, results showed a trend towards improving fibrosis. aasld.org

Table 2: Imaging-Based Efficacy of Carfloglitazar in a Phase 2 Study

Treatment Group Mean Relative Change in Liver Fat Content (LFC) from Baseline
Placebo -3.2%
Carfloglitazar 48 mg -28.1%
Carfloglitazar 64 mg -39.5%

Data from the 18-week CINAR study, where LFC was assessed by MRI-PDFF. Data sourced from aasld.org.

These imaging modalities allow for the direct visualization and quantification of drug efficacy, providing crucial data on the potential of Carfloglitazar to ameliorate conditions such as liver steatosis and fibrosis. researchgate.netresearchgate.net

Computational Modeling and Docking Studies of Carfloglitazar Sodium

Computational modeling and molecular docking are powerful tools in modern drug discovery, enabling the rational design of new therapeutic agents. These methods were instrumental in the development of Carfloglitazar sodium.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Carfloglitazar) when bound to a second molecule (the receptor, e.g., a PPAR isoform) to form a stable complex. smolecule.com This helps researchers understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's binding affinity and activity.

In the design of Carfloglitazar, computational modeling played a key role. smolecule.com

Interaction Prediction: Modeling revealed that the carbazole-ethyl-phenoxy moiety of the Carfloglitazar structure facilitates critical hydrophobic interactions within the ligand-binding domain of all three PPAR isoforms. smolecule.com This understanding was crucial for designing a molecule with balanced pan-agonist activity.

Rational Design: The development strategy for Carfloglitazar aimed to overcome the limitations of earlier PPAR agonists like the thiazolidinediones (TZDs), which were associated with side effects. smolecule.com Computational studies guided the replacement of the TZD ring with a benzoylphenylpropanoate backbone, a structural modification that conferred improved metabolic stability and a better safety profile. smolecule.com

These computational approaches allow for the virtual screening of thousands of potential molecules and provide deep insights into the structure-activity relationship, accelerating the identification and optimization of promising drug candidates like Carfloglitazar.

Future Research Directions and Challenges in Carfloglitazar Sodium Research

Exploration of Novel Molecular Targets Beyond PPARs

While the therapeutic effects of Carfloglitazar sodium are predominantly attributed to its role as a pan-PPAR agonist, emerging research points toward a more complex molecular landscape warranting further investigation. patsnap.com Future studies are needed to explore downstream and parallel signaling pathways that are modulated by this compound.

A key area of interest is the interaction with Cyclin-Dependent Kinase 5 (CDK5). In obesity, CDK5 can phosphorylate PPARγ, which alters the transcription of specific target genes. openrheumatologyjournal.com Carfloglitazar sodium has been shown to inhibit this CDK5-mediated phosphorylation, suggesting a mechanism that is distinct from simple receptor agonism and contributes to its unique profile. Further research into the specifics of the Carfloglitazar-PPARγ-CDK5 interaction could reveal novel avenues for therapeutic intervention in metabolic and potentially neurological disorders where CDK5 is implicated. mdpi.comfrontiersin.org

Additionally, proteomic studies have begun to uncover a broader network of proteins affected by Carfloglitazar sodium treatment. A longitudinal plasma proteome analysis identified 13 proteins significantly associated with treatment, many of which are involved in insulin (B600854) sensitivity, lipid metabolism, and inflammatory responses. nih.govresearchgate.net

Table 1: Proteins Significantly Modulated by Carfloglitazar Sodium Treatment
Up-Regulated ProteinsDown-Regulated Proteins
SHBG (Sex hormone-binding globulin)PRG4 (Proteoglycan 4)
TF (Transferrin)FETUB (Fetuin-B)
APOA2 (Apolipoprotein A2)C2 (Complement C2)
APOD (Apolipoprotein D)
GSN (Gelsolin)
MBL2 (Mannose-binding lectin 2)
CFD (Complement factor D)
PGLYRP2 (Peptidoglycan recognition protein 2)
A2M (Alpha-2-macroglobulin)
APOA1 (Apolipoprotein A1)
Data sourced from a plasma proteome profiling study in patients with Type 2 Diabetes. nih.govresearchgate.net

Future research should aim to validate these protein changes and explore whether they result directly from PPAR activation or represent engagement with other, as-yet-unidentified molecular targets. This exploration could uncover new biomarkers and expand the therapeutic rationale for Carfloglitazar sodium. nih.gov

Investigating Pleiotropic Effects and Off-Target Interactions in Pre-clinical Models

Carfloglitazar sodium exhibits several pleiotropic effects that extend beyond glycemic control, including the regulation of lipid metabolism and anti-inflammatory actions. These multifaceted effects are a key area of ongoing research. For instance, its ability to modulate genes and proteins involved in inflammation and fibrosis contributes to its potential utility in conditions like non-alcoholic steatohepatitis (NASH).

A significant challenge in drug development is minimizing unintended off-target interactions. The development of Carfloglitazar sodium was part of a rational design strategy to create a PPAR pan-agonist with improved metabolic stability and reduced off-target effects compared to earlier generations of PPAR modulators, such as thiazolidinediones (TZDs). nih.gov However, comprehensive screening for off-target activity remains a critical area for future preclinical research.

Systematic reviews of older TZD compounds have shown that in vitro assays can signal a propensity for off-target effects that may not be apparent in standard preclinical animal models. nih.gov Future research on Carfloglitazar sodium should employ extensive in vitro screening panels, including assays with induced pluripotent stem cell (iPSC) lines representing various normal human tissues, to proactively identify any potential for off-target activity. nih.gov This approach provides a sensitive measure of unintended cellular activation and is crucial for building a comprehensive understanding of the compound's molecular interactions. nih.govpelagobio.com

Strategies for Enhancing Tissue-Specific PPAR Modulation

A major challenge with a pan-agonist like Carfloglitazar sodium, which activates all three PPAR subtypes, is achieving tissue-specific effects. patsnap.com While broad activation is beneficial for treating systemic metabolic diseases, the ability to selectively modulate PPAR activity in specific tissues could refine therapeutic outcomes and further enhance its application profile. nih.gov Future research is exploring several strategies to achieve this.

One promising avenue is the development of Selective PPAR Modulators (SPPARMs). patsnap.com This concept is based on creating ligands that induce unique receptor conformations, leading to the recruitment of different co-regulators and resulting in distinct gene activation profiles in various cell types. nih.gov Research into SPPARMs aims to separate the beneficial metabolic effects from other actions, which could be achieved by designing molecules that target alternative binding sites on the PPARs or have different affinities in different tissue environments. openrheumatologyjournal.compatsnap.com

Other future strategies include:

Peptide-Mediated Targeting: This involves conjugating the drug to a peptide that selectively targets a specific tissue or cell type, thereby concentrating its action where it is most needed. nih.gov

Advanced Formulation and Delivery: Developing novel drug delivery systems that release Carfloglitazar sodium in response to specific physiological cues or in particular locations within the body could also enhance tissue specificity.

These next-generation approaches, building on the foundation of pan-agonists like Carfloglitazar sodium, represent a key direction for future drug discovery in the field of metabolic disease. patsnap.compatsnap.com

Development of Advanced Pre-clinical Models for Comprehensive Assessment

The translation of preclinical findings to clinical success is a major challenge in drug development, particularly for complex metabolic diseases. hubspotusercontent-eu1.net While Carfloglitazar sodium has been evaluated in standard preclinical models such as diet-induced obesity (DIO) and genetically modified rodent models (e.g., db/db mice), the future of research lies in the adoption of more advanced and predictive systems. medicilon.commlm-labs.com

Future research will benefit from the integration of sophisticated models that better recapitulate human pathophysiology:

Organ-on-a-Chip (OOC) Platforms: These microfluidic devices culture human cells in a 3D environment that mimics the structure and function of human organs, such as the liver. hubspotusercontent-eu1.net "NASH-on-a-chip" models, for example, can provide more predictive data on efficacy and mechanisms than traditional 2D cell cultures. hubspotusercontent-eu1.net

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, bridging the gap between standard animal models and human clinical trials, especially for assessing interactions with the human immune system. medicilon.com

Advanced Imaging and Analysis: Techniques like micro-computed tomography (µ-CT) for non-invasive body composition analysis and digital pathology with AI-powered image analysis can provide more detailed and quantitative data from in vivo studies. selvita.com

Computational and Machine Learning Models: As demonstrated in post-hoc analyses of clinical trials for Carfloglitazar sodium, machine learning can identify patient phenotypes that respond best to treatment. nih.govresearchgate.net Applying these computational approaches to preclinical data could help in designing more efficient studies and predicting clinical outcomes with greater accuracy. nih.gov

The use of these advanced models will be crucial for a more comprehensive assessment of next-generation PPAR modulators and for fully understanding the complex actions of compounds like Carfloglitazar sodium. selvita.com

Opportunities for Combination Research in Experimental Settings

The management of complex metabolic diseases like type 2 diabetes often requires a multi-pronged therapeutic approach. Carfloglitazar sodium has already been approved for use in combination with metformin, targeting both insulin resistance and hepatic glucose production. Future preclinical and experimental research will focus on exploring its synergistic potential with other classes of therapeutic agents.

Post-hoc analyses of clinical trials have compared the effects of Carfloglitazar sodium to sitagliptin, a DPP-4 inhibitor, highlighting different response profiles among patients. nih.govresearchgate.net This underscores the need for further experimental studies to guide personalized medicine. Promising areas for future combination research in preclinical models include:

SGLT2 Inhibitors: Combining the insulin-sensitizing effects of Carfloglitazar sodium with the glucose-excreting mechanism of SGLT2 inhibitors could offer a powerful, complementary approach to glycemic control.

GLP-1 Receptor Agonists: These agents work through incretin (B1656795) pathways to enhance insulin secretion and promote satiety. Investigating their combination with a PPAR pan-agonist in preclinical models could reveal synergistic effects on glucose metabolism, weight management, and cardiovascular risk factors.

Experimental research should focus on elucidating the molecular cross-talk between these pathways to identify additive or synergistic interactions. Such studies are essential for building the scientific rationale for future clinical trials and expanding the therapeutic options for patients with metabolic disorders.

Q & A

Q. What is the molecular mechanism of Carfloglitazar sodium as a PPAR agonist?

Carfloglitazar sodium is a configuration-restricted pan-PPAR agonist that moderately activates all three subtypes (α, γ, δ) with EC50 values of 1.2 μM (α), 0.08 μM (γ), and 1.7 μM (δ) . Unlike thiazolidinediones (TZDs), it inhibits CDK5-mediated phosphorylation of PPARγ, thereby enhancing insulin sensitization while avoiding excessive adipogenic effects . This mechanism improves glycemic and lipid control in metabolic disorders like type 2 diabetes (T2DM) and non-alcoholic steatohepatitis (NASH).

Q. What experimental models are validated for assessing Carfloglitazar's efficacy?

Preclinical studies use high-fat diet-induced murine models of insulin resistance and db/db mice for T2DM. For NASH, methionine-choline-deficient diet models are employed. In vitro, PPAR transactivation assays in HEK293 cells with luciferase reporters are standard for quantifying receptor activation . Dose-response curves (0.1–10 μM) and comparisons with subtype-selective agonists (e.g., fenofibrate for PPARα) validate specificity .

Q. How are clinical endpoints defined in Phase III trials for T2DM?

Primary endpoints include HbA1c reduction (≥0.5% vs. placebo) and fasting plasma glucose improvement. Secondary endpoints cover lipid modulation (triglycerides, HDL-C) and safety profiles (e.g., edema, weight gain). Pooled analysis of two Phase III trials (n=1,200) showed HbA1c reductions of 1.2%–1.5% at 24 weeks .

Advanced Research Questions

Q. How do researchers resolve contradictions in PPAR subtype activation profiles across studies?

Discrepancies in classifying Carfloglitazar as a dual (α/γ) versus pan-agonist (α/γ/δ) arise from variations in assay conditions. To resolve this, standardized protocols for transfection efficiency (e.g., normalizing to Renilla luciferase) and receptor saturation studies (0.1–100 μM ligand concentrations) are critical. Structural analyses of ligand-receptor binding pockets further clarify subtype selectivity .

Q. What statistical methods address heterogeneity in lipid modulation across patient subgroups?

Pooled data analysis (e.g., from Phase III trials) uses mixed-effects models to adjust for baseline HbA1c, BMI, and insulin resistance. Stratified subgroup analysis identifies responders (e.g., patients with baseline triglycerides >2.3 mM show 25% greater reductions) . Sensitivity analyses exclude outliers, and bootstrapping validates robustness.

Q. How is experimental bias minimized in assessing Carfloglitazar's safety profile?

Randomized, double-blind trial designs with placebo and active comparators (e.g., sitagliptin) reduce observer bias. Adverse event (AE) reporting follows MedDRA terminology, with independent data monitoring committees adjudicating severe AEs. Preclinical studies include histopathological assessments of liver/kidney tissues in chronic toxicity models (6–12 months) .

Methodological Challenges & Solutions

Q. Designing combination therapies with Carfloglitazar: What factors require optimization?

Synergy studies with metformin should prioritize dose-escalation protocols (e.g., 48-week RECAM trial: 48 mg Carfloglitazar + 1,500 mg metformin daily). Pharmacokinetic interactions are assessed via CYP450 inhibition assays, while efficacy is measured through incremental HbA1c reductions (≥0.3% over monotherapy) .

Q. Validating purity in synthetic batches: Which analytical techniques are essential?

High-performance liquid chromatography (HPLC) with UV detection (purity ≥98%), mass spectrometry for structural confirmation, and nuclear magnetic resonance (NMR) for stereochemical analysis are mandatory. Batch-to-batch variability is minimized using controlled crystallization conditions (e.g., solvent polarity, temperature gradients) .

Q. Translating preclinical NASH findings to human trials: What biomarkers bridge the gap?

Non-invasive biomarkers include MRI-PDFF (liver fat quantification), ALT/AST ratios, and cytokeratin-18 fragments (apoptosis markers). Histopathological endpoints (NAFLD Activity Score ≥2-point improvement) are gold standards in Phase II trials like CGZ203 .

Data Reporting Standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.